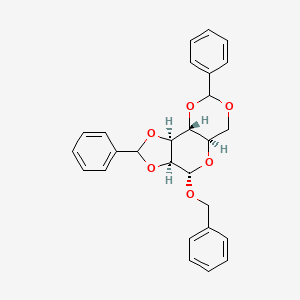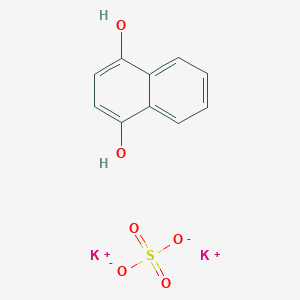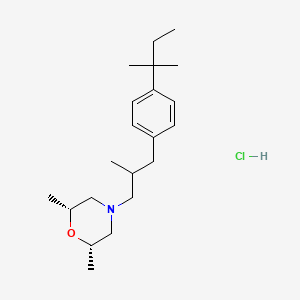![molecular formula C₂₉H₅₅NO₆ B1140662 (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid CAS No. 130676-66-3](/img/structure/B1140662.png)
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid
Overview
Description
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a formylated leucine moiety, a hexyl chain, and a hydroxyhexadecanoic acid backbone. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Orlistat (m1), also known as LL6562DY22, Orlistat open ring (2S,3S,5S)-isomer, Orlistat open ring (S,S)-isomer, or (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid, primarily targets gastrointestinal lipases . These lipases play a crucial role in the metabolism of dietary fat .
Mode of Action
Orlistat is a potent and selective inhibitor of these lipase enzymes . It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase . When administered with fat-containing foods, orlistat partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .
Biochemical Pathways
Orlistat’s action affects the lipid metabolism pathway . By inhibiting the breakdown of triglycerides into absorbable free fatty acids and monoglycerides, it disrupts the normal digestion and absorption of dietary fats . In cancer cells, orlistat has been found to induce autophagy flux, inhibiting the Akt/mTOR/p70S6K signaling pathway .
Pharmacokinetics
Orlistat is minimally absorbed, and systemic exposure to the drug is minimal . This means that the majority of the drug remains in the GI tract, where it exerts its effects. The absorption, distribution, metabolism, and excretion (ADME) properties of orlistat contribute to its bioavailability .
Result of Action
The primary result of orlistat’s action is the reduction of caloric intake from fats . By preventing the absorption of dietary fats, orlistat helps with weight reduction and maintenance . It has also been found to modestly reduce blood pressure and appears to prevent the onset of type 2 diabetes .
Action Environment
The action of orlistat is influenced by the presence of dietary fats, as it requires fat-containing foods to exert its effects . The drug is intended for use in conjunction with a healthcare provider-supervised reduced-calorie diet . The environment, including the patient’s diet and lifestyle, can significantly influence the efficacy of orlistat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid typically involves multiple steps, starting with the preparation of the N-formyl-L-leucine derivative. This can be achieved through the formylation of L-leucine using formylating agents such as N-formyl imide . The subsequent steps involve the esterification of the formylated leucine with 2-hexyl-3-hydroxyhexadecanoic acid under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential, particularly in drug development and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Comparison with Similar Compounds
Similar Compounds
N-Formyl imide: Used as a formylating agent in organic synthesis.
Formyl sulfides: Known for their acid-base responsive properties and applications in polymer science.
Uniqueness
(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid stands out due to its unique combination of a formylated amino acid and a long-chain hydroxy acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,3S,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUNIADJSAJLGB-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130676-66-3 | |
| Record name | Orlistat open ring (S,S)-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORLISTAT OPEN RING (S,S)-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL6562DY22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)









![6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1140598.png)

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
